molecular formula C7H2Cl2F3NO2S B14044459 1,2-Dichloro-3-trifluoromethylthio-6-nitrobenzene

1,2-Dichloro-3-trifluoromethylthio-6-nitrobenzene

Cat. No.: B14044459
M. Wt: 292.06 g/mol
InChI Key: YAAZBAWSQKDZQI-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-trifluoromethylthio-6-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . This compound is characterized by the presence of dichloro, trifluoromethylthio, and nitro functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-trifluoromethylthio-6-nitrobenzene involves multiple steps, starting with the appropriate benzene derivative. The introduction of the trifluoromethylthio group is typically achieved through nucleophilic substitution reactions. The nitro group is introduced via nitration reactions, and the dichloro groups are added through chlorination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Safety measures are implemented to handle the potentially hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-trifluoromethylthio-6-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amino derivatives .

Scientific Research Applications

1,2-Dichloro-3-trifluoromethylthio-6-nitrobenzene has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethylthio and nitro groups into other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-trifluoromethylthio-6-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2-Dichloro-3-trifluoromethylthio-6-nitrobenzene include:

  • 1,2-Dichloro-4-nitrobenzene
  • 1,2-Dichloro-3-nitrobenzene
  • 1,2-Dichloro-4-trifluoromethylbenzene

Uniqueness

This compound is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it valuable in applications where these properties are desired .

Properties

Molecular Formula

C7H2Cl2F3NO2S

Molecular Weight

292.06 g/mol

IUPAC Name

2,3-dichloro-1-nitro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Cl2F3NO2S/c8-5-3(13(14)15)1-2-4(6(5)9)16-7(10,11)12/h1-2H

InChI Key

YAAZBAWSQKDZQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)SC(F)(F)F

Origin of Product

United States

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